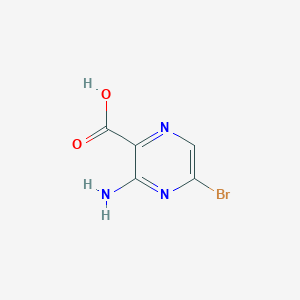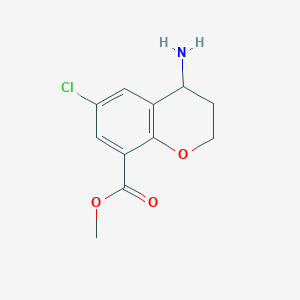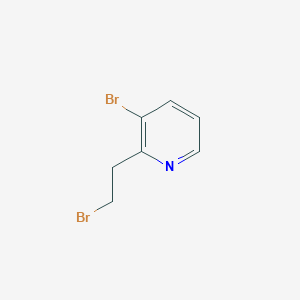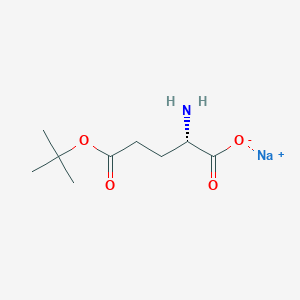
(R)-Ethyl 3-amino-2-methylpropanoate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-Ethyl 3-amino-2-methylpropanoate hydrochloride is a chiral compound with significant applications in various fields of scientific research. It is an ester derivative of 3-amino-2-methylpropanoic acid, and its hydrochloride form enhances its solubility in water, making it more suitable for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-Ethyl 3-amino-2-methylpropanoate hydrochloride typically involves the esterification of ®-3-amino-2-methylpropanoic acid with ethanol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form. The product is then purified through recrystallization or distillation.
Industrial Production Methods
In an industrial setting, the production of ®-Ethyl 3-amino-2-methylpropanoate hydrochloride may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations ensures consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
®-Ethyl 3-amino-2-methylpropanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of amides or other substituted derivatives.
Aplicaciones Científicas De Investigación
®-Ethyl 3-amino-2-methylpropanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of various chiral compounds.
Biology: Studied for its potential role in enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in the synthesis of active pharmaceutical ingredients.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism of action of ®-Ethyl 3-amino-2-methylpropanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into the active sites of enzymes, facilitating or inhibiting biochemical reactions. The pathways involved may include transamination reactions, where the amino group is transferred to other molecules, playing a crucial role in amino acid metabolism.
Comparación Con Compuestos Similares
Similar Compounds
(S)-Ethyl 3-amino-2-methylpropanoate hydrochloride: The enantiomer of the ®-form, with similar chemical properties but different biological activities.
Methyl 3-amino-2-methylpropanoate hydrochloride: A methyl ester derivative with slightly different reactivity and solubility.
3-Amino-2-methylpropanoic acid: The parent acid form, used in various synthetic applications.
Uniqueness
®-Ethyl 3-amino-2-methylpropanoate hydrochloride is unique due to its chiral nature, which imparts specific stereochemical properties that are crucial for its interaction with biological molecules. This makes it particularly valuable in the synthesis of chiral pharmaceuticals and in studies involving enzyme-catalyzed reactions.
Propiedades
Fórmula molecular |
C6H14ClNO2 |
|---|---|
Peso molecular |
167.63 g/mol |
Nombre IUPAC |
ethyl (2R)-3-amino-2-methylpropanoate;hydrochloride |
InChI |
InChI=1S/C6H13NO2.ClH/c1-3-9-6(8)5(2)4-7;/h5H,3-4,7H2,1-2H3;1H/t5-;/m1./s1 |
Clave InChI |
JTJMQKNQRBCBJR-NUBCRITNSA-N |
SMILES isomérico |
CCOC(=O)[C@H](C)CN.Cl |
SMILES canónico |
CCOC(=O)C(C)CN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1S,4aS,5R,11bR)-7-Methoxy-1,4,4a,6-tetrahydro-5,11b-ethano[1,3]dioxolo[4,5-j]phenanthridin-1-ol](/img/structure/B12952993.png)



![6-Chloro-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B12953009.png)


![3-(tert-Butyl)-4-methylene-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B12953021.png)





